![molecular formula C12H13NOS2 B4432079 5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide](/img/structure/B4432079.png)
5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ET-3TC and belongs to the class of thienylcarboxamide derivatives. ET-3TC has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of ET-3TC is not fully understood. However, it has been proposed that ET-3TC exerts its antitumor and antiviral effects by inhibiting the activity of specific enzymes such as topoisomerase II and reverse transcriptase. ET-3TC has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
ET-3TC has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. ET-3TC has also been shown to inhibit viral replication and reduce viral load in infected cells. In addition, ET-3TC has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using ET-3TC in lab experiments is its high potency and specificity. ET-3TC has been shown to exhibit potent antitumor and antiviral effects at low concentrations. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations of using ET-3TC in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for ET-3TC research. One of the future directions is to investigate the potential use of ET-3TC in combination with other chemotherapeutic agents or targeted therapies. Another future direction is to investigate the potential use of ET-3TC in the treatment of other viral infections such as Zika virus and Ebola virus. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the antitumor, antiviral, and anti-inflammatory effects of ET-3TC.
Scientific Research Applications
ET-3TC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. ET-3TC has been studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis B. In addition, ET-3TC has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-ethyl-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-2-10-6-9(8-16-10)12(14)13-7-11-4-3-5-15-11/h3-6,8H,2,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKHAWEMNOPIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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